Physicochemical Property Benchmarking vs. THIQ–ACAT Lead Compound: Lipophilicity-Driven Distinction
The target compound possesses an XLogP3-AA of 3.4, exactly at the median of the optimal oral drug space (XLogP 1–5) and substantially lower than the prototypical THIQ–ACAT inhibitor Pactimibe (clogP ~5.5) [1]. While Pactimibe’s high lipophilicity contributed to poor oral absorption and clinical attrition due to adrenal toxicity, the reduced logP of CAS 955664-23-0 falls within a range empirically associated with improved oral bioavailability and reduced non-specific tissue binding [1][2]. No direct head-to-head pharmacokinetic comparison between CAS 955664-23-0 and Pactimibe is available in the public literature; the lipophilicity distinction is therefore a class-level inference based on the established correlation between logP and oral absorption within the THIQ series [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Pactimibe: clogP ~5.5 (estimated from structure) |
| Quantified Difference | ~2.1 log units lower |
| Conditions | Computed descriptor; PubChem XLogP3-AA algorithm for target compound |
Why This Matters
For procurement decisions, the lower computed lipophilicity suggests a fundamentally different in vivo distribution profile compared to high-logP THIQ analogs, reducing the risk of selecting a compound with poor oral exposure for in vivo efficacy studies.
- [1] PubChem. Compound Summary for CID 16943136: N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide. National Center for Biotechnology Information, 2026. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16943136 View Source
- [2] Takahashi K, et al. Novel acyl-CoA: cholesterol acyltransferase inhibitor: indoline-based sulfamide derivatives with low lipophilicity and protein binding ratio. Chem Pharm Bull (Tokyo). 2010 Aug;58(8):1057-65. doi: 10.1248/cpb.58.1057. PMID: 20686260. View Source
